3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride
Description
3-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione hydrochloride is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring substituted with a methylamino-methyl group and two sulfonyl (1,1-dione) moieties. Its molecular formula is C₆H₁₄ClNO₂S, with a molar mass of 199.69 g/mol (). Synonyms include 3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride and Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-7-4-6-2-3-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLDYBXGWULOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCS(=O)(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride are currently unknown
Mode of Action
It is known that the compound is a nitric oxide (no)-releasing agent. Nitric oxide has broad-spectrum antimicrobial and antiviral activity, likely due to the S-nitrosylation of proteins and cytotoxicity to viral replication.
Biological Activity
3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride is a synthetic compound that belongs to the class of thiolane derivatives. Its unique structure, characterized by a thiolane ring and a methylamino substitution, positions it as a candidate for various biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiolane ring, which is a five-membered ring containing sulfur, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiolane structure allows for specific binding interactions that can modulate metabolic pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of key enzymes involved in metabolic processes.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, related thiolane derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes management. Compounds with IC50 values ranging from 0.41 μM to 4.68 μM have demonstrated effective inhibition against PTP1B .
Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. Studies on structurally similar compounds indicate potential activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation into the specific pathways affected by this compound is warranted.
Anti-inflammatory Effects
Similar compounds have also shown anti-inflammatory effects in vitro and in vivo. The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of thiolane derivatives:
- Case Study 1 : A study on a related thiolane derivative demonstrated its ability to reduce fasting blood glucose levels in diabetic mice models, indicating potential therapeutic effects in metabolic disorders .
- Case Study 2 : Another study found that treatment with a structurally similar compound led to significant reductions in inflammatory markers in animal models of arthritis, suggesting potential applications in inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with other thiolane derivatives:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 3-amino-3-methylthietane 1,1-dioxide hydrochloride | C4H10ClNO2S | Enzyme inhibition |
| 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione | C8H13N3O2S | Anticancer properties |
| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | C19H21N7 | Diverse biological applications |
Comparison with Similar Compounds
Key Observations:
- Ring Size : Thiolane (5-membered) vs. thiane (6-membered, ) vs. thietane (4-membered, ). Smaller rings may enhance rigidity and affect reactivity.
- Substituents: The main compound’s methylamino group contrasts with bulkier groups like piperazine-sulfonyl () or bis-isopropylamino ethyl (). These modifications influence solubility and steric hindrance.
- Salt Forms : Most analogs are hydrochlorides, but dihydrochloride salts () may improve aqueous solubility.
Molecular Weight and Solubility
- The molecular weight ranges from 198.67 g/mol (thietane derivative, ) to 317.23 g/mol (chloroacetyl-piperazine analog, ).
- Hydrochloride salts generally enhance water solubility, critical for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
